molecular formula C10H16ClN3S B1429500 2-((Piperidin-3-ylmethyl)thio)pyrimidine hydrochloride CAS No. 1420840-52-3

2-((Piperidin-3-ylmethyl)thio)pyrimidine hydrochloride

Cat. No. B1429500
M. Wt: 245.77 g/mol
InChI Key: DPKXRHKEJJCEDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-((Piperidin-3-ylmethyl)thio)pyrimidine hydrochloride” is a chemical compound with the molecular formula C10H16ClN3S and a molecular weight of 245.77 . It is used for research purposes .


Synthesis Analysis

The synthesis of pyrimidine derivatives, including “2-((Piperidin-3-ylmethyl)thio)pyrimidine hydrochloride”, involves various intra- and intermolecular reactions . The most common methods are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .


Molecular Structure Analysis

The molecular structure of “2-((Piperidin-3-ylmethyl)thio)pyrimidine hydrochloride” consists of a pyrimidine ring attached to a piperidine ring via a sulfur atom .

Future Directions

The future directions in the research of “2-((Piperidin-3-ylmethyl)thio)pyrimidine hydrochloride” and similar compounds involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . This is an important task of modern organic chemistry due to the significant role of piperidine-containing compounds in the pharmaceutical industry .

properties

IUPAC Name

2-(piperidin-3-ylmethylsulfanyl)pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3S.ClH/c1-3-9(7-11-4-1)8-14-10-12-5-2-6-13-10;/h2,5-6,9,11H,1,3-4,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPKXRHKEJJCEDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CSC2=NC=CC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((Piperidin-3-ylmethyl)thio)pyrimidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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